Superior in Vitro Potency: 8- to 16-Fold Lower MICs than Sparfloxacin and Ciprofloxacin
In a broad in vitro comparison against 730 bacterial isolates representing 49 different species, tosufloxacin demonstrated MIC values that were generally 8- to 16-fold lower than those of sparfloxacin or ciprofloxacin [1]. Against Pseudomonas aeruginosa specifically, tosufloxacin achieved an MIC90 of 1.0 µg/mL, compared to 2.0 µg/mL for ciprofloxacin and 4.0 µg/mL for sparfloxacin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC90: 1.0 µg/mL (P. aeruginosa) |
| Comparator Or Baseline | Ciprofloxacin MIC90: 2.0 µg/mL; Sparfloxacin MIC90: 4.0 µg/mL |
| Quantified Difference | 8- to 16-fold lower MICs overall; 2-fold lower than ciprofloxacin, 4-fold lower than sparfloxacin against P. aeruginosa |
| Conditions | Agar dilution method against 730 bacterial isolates (49 species); specific P. aeruginosa data as indicated |
Why This Matters
Superior in vitro potency reduces the required effective concentration, potentially lowering systemic exposure and associated toxicity, and enables efficacy against strains with reduced susceptibility to other fluoroquinolones.
- [1] Barry AL, Fuchs PC. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrob Agents Chemother. 1991;35(5):955-960. View Source
